molecular formula C9H8F2O3 B1410105 2-Difluoromethoxy-6-methoxybenzaldehyde CAS No. 1803811-37-1

2-Difluoromethoxy-6-methoxybenzaldehyde

Cat. No.: B1410105
CAS No.: 1803811-37-1
M. Wt: 202.15 g/mol
InChI Key: WNIURSAWNFALNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Difluoromethoxy-6-methoxybenzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Chemical Reactions Analysis

2-Difluoromethoxy-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Difluoromethoxy-6-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Difluoromethoxy-6-methoxybenzaldehyde involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules .

Comparison with Similar Compounds

2-Difluoromethoxy-6-methoxybenzaldehyde can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it valuable for specific scientific and industrial applications.

Properties

IUPAC Name

2-(difluoromethoxy)-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-7-3-2-4-8(6(7)5-12)14-9(10)11/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIURSAWNFALNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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